ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE
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Overview
Description
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidine core . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their wide range of biological activities.
Imidazole Containing Compounds: Studied for their therapeutic potential.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: Similar core structure with different substituents.
Uniqueness
ETHYL 7-CYCLOPROPYL-1-METHYL-3-{[5-METHYL-2-(THIOPHEN-2-YL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific combination of functional groups and the presence of the thiophene-oxazole moiety, which may confer distinct biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5S/c1-4-31-22(29)14-10-15(13-7-8-13)24-19-18(14)21(28)27(23(30)26(19)3)11-16-12(2)32-20(25-16)17-6-5-9-33-17/h5-6,9-10,13H,4,7-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIJJFNXCWTIJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C(=O)N(C(=O)N2C)CC3=C(OC(=N3)C4=CC=CS4)C)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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